molecular formula C24H17N3O3S B5098873 N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B5098873
M. Wt: 427.5 g/mol
InChI Key: LTKHCGGYPGQADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique structure combining an anthracene derivative and a benzodiazole moiety

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3S/c1-13-6-9-19-20(10-13)27-24(26-19)31-12-21(28)25-14-7-8-17-18(11-14)23(30)16-5-3-2-4-15(16)22(17)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKHCGGYPGQADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Anthracene Derivative: The starting material, anthracene, undergoes oxidation to form 9,10-anthraquinone.

    Introduction of the Benzodiazole Moiety: The benzodiazole derivative is synthesized separately through a series of reactions involving nitration, reduction, and cyclization.

    Coupling Reaction: The anthraquinone derivative is then coupled with the benzodiazole derivative using a suitable coupling agent, such as thionyl chloride, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinone moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. Additionally, the benzodiazole moiety may interact with biological macromolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL)-ACETAMIDE: Similar structure but lacks the benzodiazole moiety.

    N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE: Contains an ethoxybenzamide group instead of the benzodiazole moiety.

    N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE: Features a butanamide group instead of the benzodiazole moiety.

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the anthracene derivative and the benzodiazole moiety, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.